

# A Comparative Guide to Dual HDAC6/8 Inhibitors: Alternatives to BRD73954

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The dual inhibition of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8) has emerged as a promising therapeutic strategy in oncology and other diseases. **BRD73954** was an early prototype of a dual HDAC6/8 inhibitor, demonstrating the feasibility of targeting these two distinct HDAC classes with a single molecule. This guide provides a comparative overview of alternative compounds to **BRD73954**, presenting key experimental data, detailed protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

## **Compound Performance Comparison**

The following table summarizes the in vitro potency of **BRD73954** and alternative dual HDAC6/8 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.



| Compound                                | HDAC6 IC50<br>(nM) | HDAC8 IC50<br>(nM) | Other HDAC<br>Isoform IC50s<br>(µM)  | Reference |
|-----------------------------------------|--------------------|--------------------|--------------------------------------|-----------|
| BRD73954                                | 3.6                | 120                | HDAC1: 12,<br>HDAC2: 9,<br>HDAC3: 23 | [1]       |
| Isophthalamide Derivative (Compound 24) | 21                 | 37                 | Not specified                        |           |
| LASSBio-1911                            | Not specified      | Not specified      | Not specified                        | [1]       |

Note on LASSBio-1911: While consistently described as a potent dual HDAC6/8 inhibitor with demonstrated effects on downstream cellular pathways, specific IC50 values for LASSBio-1911 against HDAC6 and HDAC8 were not available in the reviewed literature.[1]

## **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the key signaling pathways affected by dual HDAC6/8 inhibition and a typical experimental workflow for their evaluation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [A Comparative Guide to Dual HDAC6/8 Inhibitors: Alternatives to BRD73954]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585298#alternative-compounds-to-brd73954-for-dual-hdac6-8-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com